An In-Depth Technical Guide to the Chemical Properties of Fmoc-d-Phenylalaninol
An In-Depth Technical Guide to the Chemical Properties of Fmoc-d-Phenylalaninol
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-(9-Fluorenylmethoxycarbonyl)-D-phenylalaninol (Fmoc-d-Phenylalaninol) is a pivotal chiral building block in contemporary organic synthesis and medicinal chemistry. As a derivative of the non-proteinogenic amino acid D-phenylalanine, its unique structural features, conferred by the bulky Fmoc protecting group and the primary alcohol functionality, render it a valuable component in the synthesis of peptidomimetics, chiral catalysts, and pharmacologically active molecules. This technical guide provides a comprehensive overview of the core chemical properties of Fmoc-d-Phenylalaninol, including its physicochemical characteristics, reactivity profile, and spectroscopic data. Detailed experimental protocols for its synthesis and purification are presented, alongside analytical methodologies for its characterization. Furthermore, this guide explores the emerging role of the closely related compound, phenylalaninol, in modulating critical biological signaling pathways, offering insights into its potential applications in drug discovery and development.
Core Chemical and Physical Properties
Fmoc-d-Phenylalaninol is a white to off-white crystalline powder. The presence of the fluorenylmethoxycarbonyl (Fmoc) group significantly influences its physical properties, rendering it highly soluble in many organic solvents while maintaining a high melting point. The D-configuration of the stereocenter is crucial for its applications in asymmetric synthesis and for conferring specific conformational constraints in peptidomimetics.
Physicochemical Data
The key physicochemical properties of Fmoc-d-Phenylalaninol are summarized in the table below for easy reference and comparison. These values are essential for its handling, storage, and application in various synthetic protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₃NO₃ | [1] |
| Molecular Weight | 373.45 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 147 °C | |
| Boiling Point | 606.1 ± 50.0 °C (Predicted) | |
| Density | 1.219 ± 0.06 g/cm³ (Predicted) | |
| Optical Rotation | [α]ᴅ = +46 ± 2º (c=1 in DMF) | [1] |
| pKa | 11.44 ± 0.46 (Predicted) | |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Solubility Profile
While specific quantitative solubility data for Fmoc-d-Phenylalaninol is not extensively published, its solubility can be inferred from its structure and the known solubility of the closely related compound, Fmoc-d-phenylalanine. The large, nonpolar Fmoc group dominates the molecule's solubility, making it readily soluble in a range of polar aprotic and nonpolar organic solvents.
| Solvent | Qualitative Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Acetone | Soluble |
| Ethyl Acetate | Soluble |
| Methanol | Sparingly Soluble |
| Water | Insoluble |
Reactivity and Stability
The chemical reactivity of Fmoc-d-Phenylalaninol is primarily dictated by the three key functional groups present in its structure: the Fmoc-protected amine, the primary alcohol, and the phenyl side chain.
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Fmoc Group: The 9-fluorenylmethoxycarbonyl group is a base-labile protecting group. It is stable under acidic and neutral conditions but is readily cleaved by treatment with a mild base, most commonly a solution of piperidine in DMF. This orthogonality makes it a cornerstone of modern solid-phase peptide synthesis (SPPS).
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Hydroxyl Group: The primary alcohol is a versatile functional handle for a variety of chemical transformations. It can undergo oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, and can be used as a nucleophile in various coupling reactions.
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Stability: Fmoc-d-Phenylalaninol is a stable compound under standard laboratory conditions. It should be stored in a cool, dry place to prevent degradation. It is sensitive to strong bases due to the lability of the Fmoc group.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analytical characterization of Fmoc-d-Phenylalaninol.
Synthesis of Fmoc-d-Phenylalaninol
The synthesis of Fmoc-d-Phenylalaninol is typically achieved in a two-step process starting from D-phenylalanine. The first step involves the protection of the amino group with the Fmoc moiety, followed by the reduction of the carboxylic acid to a primary alcohol.
Step 1: Synthesis of Fmoc-d-phenylalanine
This procedure is adapted from standard protocols for the Fmoc protection of amino acids.
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Materials:
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D-phenylalanine
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9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
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Sodium bicarbonate (NaHCO₃)
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Dioxane
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Water
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1 M Hydrochloric acid (HCl)
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Ethyl acetate
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Brine
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-
Procedure:
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Dissolve D-phenylalanine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.
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In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane.
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Slowly add the Fmoc-OSu solution to the D-phenylalanine solution with vigorous stirring at room temperature.
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Allow the reaction to stir overnight.
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Dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.
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Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.
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A white precipitate of Fmoc-d-phenylalanine will form. Collect the solid by vacuum filtration.
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Wash the solid with cold water and dry under vacuum.
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Step 2: Reduction of Fmoc-d-phenylalanine to Fmoc-d-Phenylalaninol
This procedure employs a mixed anhydride method followed by reduction with sodium borohydride.
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Materials:
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Fmoc-d-phenylalanine
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N-methylmorpholine (NMM)
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Isobutyl chloroformate
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Tetrahydrofuran (THF), anhydrous
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Sodium borohydride (NaBH₄)
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Water
-
-
Procedure:
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Dissolve Fmoc-d-phenylalanine (1.0 eq) in anhydrous THF and cool the solution to -15 °C in an ice-salt bath.
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Add N-methylmorpholine (1.1 eq) to the solution.
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Slowly add isobutyl chloroformate (1.1 eq) and stir the reaction mixture at -15 °C for 15 minutes to form the mixed anhydride.
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In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in water.
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Slowly add the aqueous NaBH₄ solution to the mixed anhydride solution, maintaining the temperature at -15 °C.
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Allow the reaction to stir for an additional 2 hours at 0 °C.
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Quench the reaction by the slow addition of 1 M HCl until the pH is neutral.
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Extract the product with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield crude Fmoc-d-Phenylalaninol.
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Purification
The crude Fmoc-d-Phenylalaninol can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Analytical Characterization
The identity and purity of the synthesized Fmoc-d-Phenylalaninol can be confirmed by the following analytical techniques:
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¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.
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Mass Spectrometry: To verify the molecular weight of the compound.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A typical method would involve a C18 reversed-phase column with a gradient of acetonitrile in water (containing 0.1% TFA) as the mobile phase, with UV detection at 265 nm.
Role in Signaling Pathways and Drug Development
While Fmoc-d-Phenylalaninol itself is primarily a synthetic intermediate, the core structure of D-phenylalaninol has been implicated in the modulation of key cellular signaling pathways. The incorporation of D-amino acids and their derivatives into peptide-based drugs is a well-established strategy to enhance their metabolic stability and bioavailability.
A recent study has highlighted the role of phenylalaninol in sensitizing insulin signaling . Specifically, it has been shown to block the phenylalanylation of lysine residues (K1057/1079) on the insulin receptor beta subunit (IRβ). This modification, catalyzed by phenylalanyl-tRNA synthetase (FARS), is associated with the inactivation of the insulin receptor. By inhibiting this process, phenylalaninol can restore insulin sensitivity, suggesting a potential therapeutic avenue for type 2 diabetes.[2][3][4][5]
The diagram below illustrates the proposed mechanism of action of phenylalaninol in the insulin signaling pathway.
Caption: Modulation of Insulin Signaling by Phenylalaninol.
Conclusion
Fmoc-d-Phenylalaninol is a versatile and valuable chiral building block with well-defined chemical properties. Its utility in organic synthesis, particularly in the construction of complex peptides and peptidomimetics, is well-established. The straightforward protocols for its synthesis and purification, coupled with robust analytical methods for its characterization, make it an accessible and reliable reagent for researchers. Furthermore, the emerging understanding of the role of its deprotected counterpart, phenylalaninol, in modulating critical signaling pathways such as insulin signaling, opens up exciting new avenues for its application in drug discovery and the development of novel therapeutics. This guide provides a solid foundation of technical information to support and encourage the continued exploration of Fmoc-d-Phenylalaninol in both academic and industrial research settings.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PMC [pmc.ncbi.nlm.nih.gov]
